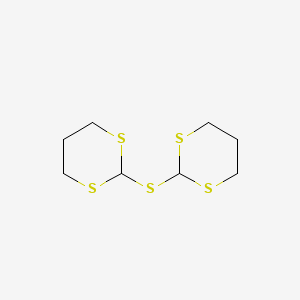

2,2'-Sulfanediylbis(1,3-dithiane)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92507-41-0 |

|---|---|

Molecular Formula |

C8H14S5 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2-(1,3-dithian-2-ylsulfanyl)-1,3-dithiane |

InChI |

InChI=1S/C8H14S5/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h7-8H,1-6H2 |

InChI Key |

JRBMDVGHRWPDCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)SC2SCCCS2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,2 Sulfanediylbis 1,3 Dithiane

Advanced Umpolung Reactivity of the Dithiane Moieties

The dithiane group is a well-established masked carbonyl group, and its ability to undergo deprotonation at the C2 position to form a nucleophilic carbanion is a powerful tool in organic synthesis. youtube.comyoutube.com This "umpolung" of the carbonyl reactivity allows for the formation of carbon-carbon bonds that would otherwise be challenging to achieve. youtube.com In 2,2'-Sulfanediylbis(1,3-dithiane), the presence of two such dithiane units allows for the sequential or simultaneous generation of two carbanionic centers, leading to the formation of bis(2-lithio-1,3-dithianes) and other polycarbanion intermediates.

The generation of bis(2-lithio-1,3-dithianes) is typically achieved by treating 2,2'-Sulfanediylbis(1,3-dithiane) with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi). youtube.com The acidic protons at the C2 positions of both dithiane rings can be abstracted, leading to the formation of a dianion. The stability of the resulting carbanions is attributed to the presence of the adjacent sulfur atoms, which can stabilize the negative charge through both inductive effects and d-orbital participation.

The stoichiometry and reaction conditions, such as temperature and solvent, are critical factors in controlling the degree of deprotonation. organic-chemistry.org By carefully controlling these parameters, it is possible to generate mono-lithiated, di-lithiated, or even higher-order polyanionic species, providing a versatile platform for subsequent functionalization. The choice of base is also crucial; while n-BuLi is commonly used, other strong bases can also be employed to effect the deprotonation. cardiff.ac.uk

Once generated, the bis(2-lithio-1,3-dithianes) serve as potent bis-nucleophiles, capable of reacting with a wide range of electrophiles. This opens up a plethora of possibilities for the synthesis of complex molecules containing multiple functional groups. The two nucleophilic centers can react sequentially or simultaneously, depending on the nature of the electrophile and the reaction conditions.

One of the most fundamental applications of bis(2-lithio-1,3-dithianes) is in dual alkylation and arylation reactions. These reactions involve the sequential addition of two equivalents of an alkyl or aryl halide, or other suitable electrophiles like arenesulfonates, to the dianion. organic-chemistry.org This results in the formation of a new carbon-carbon bond at each of the C2 positions of the dithiane rings. youtube.com

The reaction proceeds via a nucleophilic substitution mechanism, where the lithiated dithiane attacks the electrophilic carbon of the alkyl or aryl halide. youtube.com A wide variety of primary and some secondary alkyl halides can be used effectively in these reactions. organic-chemistry.org Arylation can also be achieved using appropriate arylating agents. The choice of solvent, typically an ethereal solvent like tetrahydrofuran (B95107) (THF), is important for solvating the lithium cation and promoting the reaction. organic-chemistry.org

Table 1: Examples of Dual Alkylation of Lithiated Dithianes

| Dithiane Derivative | Base | Electrophile | Product | Yield (%) | Reference |

| 1,3-Dithiane (B146892) | n-BuLi | CH₃I | 2-Methyl-1,3-dithiane | ~95 | uib.no |

| 1,3-Dithiane | n-BuLi | C₂H₅Br | 2-Ethyl-1,3-dithiane | ~90 | youtube.com |

| 2-Phenyl-1,3-dithiane | n-BuLi | C₆H₅CH₂Br | 2-Benzyl-2-phenyl-1,3-dithiane | High | organic-chemistry.org |

Note: This table presents generalized data for mono-lithiated dithianes to illustrate the principle of alkylation. The yields for the dual alkylation of 2,2'-sulfanediylbis(1,3-dithiane) would be subject to specific experimental conditions.

The bis-nucleophilic nature of bis(2-lithio-1,3-dithianes) makes them ideal reagents for tandem additions to polycarbonyl compounds, such as diketones and dialdehydes. This allows for the construction of complex cyclic or acyclic structures containing multiple hydroxyl groups after subsequent hydrolysis of the dithiane moieties.

The reaction involves the nucleophilic attack of both carbanionic centers onto the carbonyl carbons of the polycarbonyl compound. youtube.com The stereochemical outcome of these additions can often be controlled by the reaction conditions and the nature of the substrates, leading to the formation of specific diastereomers. uwindsor.ca These reactions have been utilized in the synthesis of complex natural products and their analogues. uwindsor.ca

Bis(2-lithio-1,3-dithianes) can also undergo consecutive ring-opening reactions with electrophilic three-membered rings like epoxides and aziridines. beilstein-journals.org The reaction proceeds via a nucleophilic attack of the dithiane carbanion on one of the carbon atoms of the epoxide or aziridine (B145994) ring, leading to the opening of the ring and the formation of a new carbon-carbon bond.

In the case of epoxides, this results in the formation of a β-hydroxy dithiane derivative. uib.no With aziridines, the product is a γ-amino dithiane derivative. The regioselectivity of the ring-opening can be influenced by steric and electronic factors on both the dithiane and the electrophilic ring. These reactions provide a powerful method for the introduction of hydroxyl and amino functionalities at specific positions in a molecule.

The nucleophilic character of bis(2-lithio-1,3-dithianes) also allows them to react with a variety of carboxylic acid derivatives, including nitriles, esters, and acid chlorides. youtube.com The reaction with nitriles initially forms an imine intermediate, which upon hydrolysis can yield a ketone. youtube.com

Similarly, reaction with esters can lead to the formation of ketones after the initial addition and subsequent elimination of an alkoxide. These reactions provide a versatile route to a wide range of carbonyl compounds and other functionalized molecules. The reactivity can be modulated by the choice of the acid derivative and the reaction conditions.

Intramolecular Cyclization and Cascade Reaction Sequences

The unique structure of 2,2'-Sulfanediylbis(1,3-dithiane), with two dithiane moieties linked by a flexible sulfide (B99878) bridge, presents the potential for intramolecular cyclization and cascade reactions. Although specific examples involving this compound are scarce, the principles of dithiane chemistry suggest several plausible pathways.

One potential cascade reaction could be initiated by the deprotonation of the acidic C-H protons at the 2-position of both dithiane rings. The resulting bis-anion could then undergo a tandem reaction with a suitable dielectrophile, leading to the formation of a macrocyclic structure. Such cascade reactions are valuable for the efficient construction of complex molecular architectures from simple precursors cardiff.ac.ukcapes.gov.br.

Furthermore, radical-mediated cyclization represents another feasible reaction pathway. The generation of a radical at one of the dithiane rings could, in principle, be followed by an intramolecular addition to the other dithiane ring or the central sulfide, although the latter is less common. Thiyl radicals are known to participate in carbocyclization cascades, offering a powerful method for the formation of cyclic and polycyclic systems dundee.ac.uk.

Selective Transformations of the Dithiane Rings

The 1,3-dithiane rings in 2,2'-Sulfanediylbis(1,3-dithiane) are susceptible to various selective transformations, primarily involving oxidative cleavage of the thioacetal linkages or controlled oxidation of the sulfur atoms.

Oxidative Cleavage of Thioacetal Linkages

The deprotection of 1,3-dithianes to regenerate the corresponding carbonyl compounds is a fundamental transformation in organic synthesis. A wide array of reagents and conditions have been developed for this purpose, many of which involve oxidative cleavage of the carbon-sulfur bonds. The choice of reagent can allow for chemoselective deprotection in the presence of other sensitive functional groups ucl.ac.ukorganic-chemistry.org.

Common methods for the oxidative cleavage of dithianes include the use of metal-based oxidants, halogens, and hypervalent iodine compounds. For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been shown to efficiently convert 2-aryl-substituted 1,3-dithianes into their parent carbonyl compounds nih.gov. The mechanism of this reaction is believed to proceed through a single-electron transfer process.

Below is a table summarizing various reagents used for the oxidative cleavage of 1,3-dithianes, which would be applicable to 2,2'-Sulfanediylbis(1,3-dithiane).

| Reagent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Acetone, H₂O | Carbonyl Compound | orgsyn.org |

| o-Iodoxybenzoic acid (IBX) | DMSO, 80 °C | Carbonyl Compound | organic-chemistry.org |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | CH₃CN, H₂O | Carbonyl Compound | organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | CH₂Cl₂, H₂O | Carbonyl Compound | organic-chemistry.org |

Controlled Oxidation to Sulfoxides and Sulfones within the Bis-Dithiane Framework

The sulfur atoms within the 1,3-dithiane rings and the central thioether linkage of 2,2'-Sulfanediylbis(1,3-dithiane) can be selectively oxidized to sulfoxides and sulfones. This transformation can significantly alter the steric and electronic properties of the molecule, providing a pathway to novel derivatives.

The controlled oxidation of sulfides to sulfoxides, and further to sulfones, is a well-established process in organic chemistry masterorganicchemistry.com. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation. For instance, mild oxidants like sodium periodate (B1199274) or one equivalent of a peroxy acid are often used for the selective formation of sulfoxides. Stronger oxidants, such as excess hydrogen peroxide or potassium permanganate, typically lead to the corresponding sulfones.

In the context of 2,2'-Sulfanediylbis(1,3-dithiane), selective oxidation could potentially occur at the central sulfide or the dithiane sulfur atoms. The relative reactivity of these sites would depend on factors such as steric hindrance and the electron density at each sulfur atom. The oxidation of thioether ligands in metal complexes has been studied, providing insights into the selective oxidation of sulfur-containing molecules nih.gov.

The following table presents common reagents for the oxidation of sulfides to sulfoxides and sulfones.

| Reagent | Conditions | Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Sulfoxide/Sulfone | masterorganicchemistry.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | Sulfoxide/Sulfone | nih.gov |

| Potassium Permanganate (KMnO₄) | Acetone, H₂O | Sulfone | masterorganicchemistry.com |

| Sodium Periodate (NaIO₄) | Methanol, H₂O | Sulfoxide | masterorganicchemistry.com |

Photochemical and Radical-Mediated Reactivity

The presence of multiple sulfur atoms in 2,2'-Sulfanediylbis(1,3-dithiane) makes it a candidate for interesting photochemical and radical-mediated reactions. Sulfur-containing compounds are known to undergo a variety of transformations upon irradiation or in the presence of radical initiators.

Photo-Induced Dithiane Functionalization

Photochemical methods can be employed for the functionalization of 1,3-dithianes. For instance, the photodeprotection of dithianes to their corresponding carbonyl compounds can be achieved using photosensitizers. The mechanism often involves a photo-induced electron transfer from the dithiane to the excited sensitizer, leading to the formation of a dithiane radical cation which subsequently fragments uwindsor.ca.

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of dithianes, photocatalytic methods have been developed for the generation of 1,3-dithiane radicals, which can then participate in reactions such as conjugate additions to Michael acceptors organic-chemistry.org. While not specifically demonstrated for 2,2'-Sulfanediylbis(1,3-dithiane), it is conceivable that this compound could undergo similar photo-induced functionalization at one or both of the dithiane rings.

Mechanistic Studies of Electron Transfer and Radical Cation Formation

The formation of radical cations is a key step in many of the radical-mediated reactions of dithianes. These transient species can be generated through various methods, including photo-induced electron transfer or electrochemical oxidation. The stability and reactivity of these radical cations are of significant mechanistic interest.

Studies on the radical cations of dithianes have shown that they can undergo C-S bond cleavage to form distonic radical cations uwindsor.ca. The fate of these intermediates is dependent on the reaction conditions and the structure of the dithiane. In the case of bis-dithiane compounds, the possibility of intramolecular interactions between the two dithiane moieties or with the linking sulfide bridge in the radical cation state could lead to unique reactivity patterns. The formation of stable radical cations from bis-dithiole compounds has been reported, suggesting that the corresponding radical cation of 2,2'-Sulfanediylbis(1,3-dithiane) could also exhibit interesting properties nih.gov.

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Kinetic Studies

Despite the well-documented and diverse chemistry of 1,3-dithianes and their derivatives, which are widely utilized in organic synthesis, a thorough review of scientific literature reveals a notable absence of specific studies on the reactivity and mechanistic pathways of the compound 2,2'-Sulfanediylbis(1,3-dithiane) . Extensive searches of chemical databases and scholarly articles did not yield any dedicated research focusing on the elucidation of its reaction mechanisms through advanced spectroscopic and kinetic investigations.

The general reactivity of the 1,3-dithiane ring system is well-established, particularly the chemistry involving the deprotonation of the C2 position to form a nucleophilic 2-lithio-1,3-dithiane derivative. This "umpolung" or reversal of polarity allows for the formation of carbon-carbon bonds with various electrophiles. However, how the substitution of a second 1,3-dithiane ring via a sulfur bridge at the C2 position, as in 2,2'-Sulfanediylbis(1,3-dithiane) , influences this reactivity remains unexplored in the available scientific literature.

Consequently, there are no published data tables detailing spectroscopic information (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) that are essential for characterizing the molecule and its potential reaction products. Furthermore, the absence of kinetic studies means that there is no information on reaction rates, orders of reaction, or activation energies for any transformation involving this specific compound.

While mechanistic studies have been conducted on related dithiane derivatives, including their oxidative rearrangement and reactions with various electrophiles, these findings cannot be directly extrapolated to 2,2'-Sulfanediylbis(1,3-dithiane) without experimental validation. The unique structural feature of a sulfide linkage between two dithiane rings likely imparts distinct electronic and steric properties that would significantly impact its chemical behavior.

Applications in Complex Organic Synthesis and Materials Science

Role as Versatile Multifunctional Building Blocks in Convergent Synthesis

2,2'-Sulfanediylbis(1,3-dithiane) can be envisioned as a unique bifunctional building block. Sequential deprotonation of its two dithiane rings would generate a dianionic species capable of reacting with two electrophiles. This allows for the controlled and stepwise assembly of complex, symmetrical, or unsymmetrical structures around a central C-S-C core. For instance, the mono-anion could first be reacted with one electrophile (E¹), followed by a second deprotonation and reaction with a different electrophile (E²), as depicted in the reaction scheme below. This transforms the starting compound into a versatile scaffold for bringing together disparate molecular fragments in a highly planned manner, a hallmark of advanced convergent synthesis. acs.orgacs.org

Table 1: Hypothetical Convergent Synthesis Pathway

| Step | Reagent | Intermediate | Description |

|---|---|---|---|

| 1 | 1. n-BuLi2. Electrophile 1 (E¹) | Mono-adduct | Selective alkylation of the first dithiane ring. |

| 2 | 1. n-BuLi2. Electrophile 2 (E²) | Di-adduct | Alkylation of the second dithiane ring to assemble the final backbone. |

Strategic Applications in the Total Synthesis of Natural Products

The utility of 1,3-dithianes is extensively documented in the total synthesis of architecturally complex natural products. acs.orgresearchgate.netuwindsor.ca They serve as masked carbonyl groups that are stable to a wide range of reaction conditions, allowing for intricate synthetic sequences to be performed on other parts of the molecule before revealing the carbonyl group at a late stage. organic-chemistry.org

Polyketides are a large class of natural products characterized by repeating ketone and alcohol functionalities, biosynthesized through the iterative condensation of simple acyl units. nih.govwikipedia.org Synthetic chemists mimic this process using iterative strategies with modular building blocks. frontiersin.org The 1,3-dithiane (B146892) group is a powerful tool in this context for the construction of polyketide fragments. uwindsor.ca

2,2'-Sulfanediylbis(1,3-dithiane) could serve as a unique starting point for the synthesis of non-classical polyketide-like chains containing a central sulfur atom. By reacting the dianion of the compound with chiral epoxides or aldehydes, stereodefined segments bearing hydroxyl groups can be constructed. Subsequent hydrolysis of the dithiane moieties would yield a β,β'-dihydroxy-α-thioketone or a related 1,3-dicarbonyl system with a central sulfide (B99878) link, introducing a unique structural motif not commonly found in natural polyketides. This could lead to novel analogs with potentially interesting biological activities. nih.gov

Dithiane-based methodologies have been developed for the synthesis of various heterocyclic systems, such as pyrroles and furans. acs.orgacs.orgmdpi.com These strategies often involve the reaction of a dithiane-derived nucleophile with a suitable partner to construct the core ring structure.

The bifunctional nature of 2,2'-Sulfanediylbis(1,3-dithiane) opens pathways to complex polycyclic and bis-heterocyclic frameworks. A one-pot reaction of its dianion with a substrate containing two electrophilic sites could trigger a domino reaction or a double cyclization, rapidly generating molecular complexity. For example, reaction with a 1,n-dihaloalkane could lead to the formation of large, sulfur-containing macrocycles. Alternatively, reaction with precursors to 1,3-dipoles could initiate a double [3+2] cycloaddition, yielding novel bis-heterocyclic structures bridged by a sulfur atom. acs.org

Development of Novel Retrosynthetic Disconnections and Methodologies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler precursors. youtube.comyoutube.com The 1,3-dithiane introduced the concept of "umpolung," allowing chemists to disconnect a C-C bond next to a carbonyl group to reveal an acyl anion synthon, a reverse-polarity species not normally accessible. scribd.com

2,2'-Sulfanediylbis(1,3-dithiane) enables novel retrosynthetic disconnections. A target molecule containing a thioketone or a related C-S-C linkage flanked by two carbonyl groups could be disconnected back to this specialized reagent. This corresponds to a synthon for a thiocarbonyl dianion or its equivalent. This disconnection provides a new strategic tool for the synthesis of sulfur-containing dicarbonyl compounds, which are valuable intermediates in their own right. youtube.comyoutube.com

Figure 1: Novel Retrosynthetic Disconnection

This schematic represents the conceptual disconnection of a complex sulfur-containing dicarbonyl compound back to electrophilic fragments and a dianionic synthon derived from 2,2'-Sulfanediylbis(1,3-dithiane).

Precursor for the Synthesis of Bioisosteres, such as Bicyclo[1.1.1]pentane Analogues

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres for para-substituted benzene (B151609) rings in medicinal chemistry, often improving the pharmacological properties of drug candidates. nih.govrhhz.net Recent synthetic advances have shown that 2-aryl-1,3-dithianes can react with [1.1.1]propellane to furnish BCP-dithiane adducts, which are precursors to valuable BCP-aryl ketones. upenn.edu

Following this established reactivity, 2,2'-Sulfanediylbis(1,3-dithiane) could be a valuable precursor for synthesizing novel, sulfur-bridged bis-BCP structures. The reaction of its dianion with two equivalents of [1.1.1]propellane would be expected to yield a molecule containing two BCP cages linked to a central sulfur atom via the dithiane framework. Subsequent modification or removal of the dithiane rings could provide access to a new class of rigid, linear scaffolds for applications in drug discovery and materials science. nih.govrsc.org

Table 2: Proposed Synthesis of a Bis-BCP Analogue

| Step | Reagents | Product | Application |

|---|---|---|---|

| 1 | 1. 2,2'-Sulfanediylbis(1,3-dithiane)2. n-BuLi (2 equiv) | Dianion Intermediate | Formation of the bifunctional nucleophile. |

| 2 | [1.1.1]Propellane (2 equiv) | Bis-BCP dithiane adduct | Installation of two rigid BCP scaffolds. |

Potential in Polymer and Supramolecular Chemistry

Sulfur-rich polymers are of growing interest due to their unique optical, electronic, and dynamic properties. mit.educjps.org The use of sulfur-containing heterocyclic ligands has also proven effective in the construction of coordination polymers with diverse network architectures. psu.eduresearchgate.net For example, the related ligand ethylenebis(1,3-dithiane) has been used to create copper (I) and mercury (II) coordination polymers.

2,2'-Sulfanediylbis(1,3-dithiane) presents itself as a compelling candidate for a monomer or cross-linker in polymer and supramolecular chemistry. The four sulfur atoms of each dithiane ring, in addition to the central sulfide, create a sulfur-rich environment with multiple potential coordination sites for metal ions. This could facilitate the self-assembly of novel coordination polymers or metal-organic frameworks. researchgate.net Furthermore, the C2-protons could be functionalized with polymerizable groups, allowing its incorporation into the backbone of organic polymers. The resulting materials would be endowed with a high refractive index and potentially useful dynamic properties stemming from the reversible nature of the thioacetal linkages under certain conditions. nih.gov

Advanced Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2,2'-Sulfanediylbis(1,3-dithiane). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2,2'-Sulfanediylbis(1,3-dithiane) in solution. Both ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methine protons at the C2 and C2' positions, being adjacent to three sulfur atoms, would appear at a characteristic downfield chemical shift, likely in the range of 4.5-5.5 ppm. The methylene (B1212753) protons of the dithiane rings would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. These would be expected to resonate in the region of 2.5-3.5 ppm. The protons of the central methylene groups in the propane-1,3-dithiol backbone would also have distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The C2 and C2' carbon atoms, each bonded to three sulfur atoms, are expected to have a significant downfield shift, typically appearing in the range of 50-70 ppm. thieme-connect.de The methylene carbons of the dithiane rings would be found further upfield. The symmetry of the molecule would be reflected in the number of unique carbon signals observed.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2'-Sulfanediylbis(1,3-dithiane)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C2, C2' -H | 4.5 - 5.5 | - | Triplet |

| C4, C6, C4', C6' -H₂ | 2.8 - 3.2 | 28 - 35 | Multiplet |

| C5, C5' -H₂ | 1.9 - 2.3 | 24 - 28 | Multiplet |

| C2, C2' | - | 50 - 70 | - |

Note: These are estimated values based on typical ranges for similar dithiane structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For 2,2'-Sulfanediylbis(1,3-dithiane), soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to observe the molecular ion peak.

The molecular weight of 2,2'-Sulfanediylbis(1,3-dithiane) (C₈H₁₄S₅) is approximately 270.5 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. A characteristic isotopic pattern due to the presence of five sulfur atoms would also be observed, with the [M+2] peak having a significant intensity (approximately 22% of the [M] peak).

Under fragmentation conditions (e.g., tandem MS/MS), the molecule would likely undergo cleavage at the C-S and S-S bonds. sapub.org Common fragmentation pathways would involve the loss of one of the dithiane rings or cleavage of the central sulfanediyl bridge.

Interactive Data Table: Plausible Mass Spectrometry Fragments for 2,2'-Sulfanediylbis(1,3-dithiane)

| m/z (proposed) | Proposed Fragment Ion |

| 270 | [C₈H₁₄S₅]⁺ (Molecular Ion) |

| 238 | [C₈H₁₄S₄]⁺ (Loss of S) |

| 149 | [C₄H₇S₃]⁺ (Cleavage of the sulfanediyl bridge) |

| 119 | [C₄H₇S₂]⁺ (1,3-Dithian-2-yl cation) |

| 106 | [C₃H₆S₂]⁺ (Propane-1,3-dithiol fragment) |

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of 2,2'-Sulfanediylbis(1,3-dithiane) would be characterized by the absence of strong absorptions for common functional groups like O-H or C=O. The key absorptions would be related to the C-H and C-S bonds. C-H stretching vibrations of the methylene and methine groups would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the S-S bond, which is often weak or inactive in IR spectroscopy. While 2,2'-Sulfanediylbis(1,3-dithiane) contains a sulfanediyl (-S-) bridge rather than a disulfide (-S-S-) bridge, Raman spectroscopy would still be valuable for observing the symmetric C-S stretching vibrations, which are often stronger in the Raman spectrum than in the IR spectrum. unm.edu These vibrations would be expected in the 600-700 cm⁻¹ range.

Interactive Data Table: Key Vibrational Modes for 2,2'-Sulfanediylbis(1,3-dithiane)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| C-H Stretch (alkane) | 2850 - 3000 | 2850 - 3000 |

| C-H Bend (alkane) | 1350 - 1470 | 1350 - 1470 |

| C-S Stretch | 600 - 800 | 600 - 700 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating 2,2'-Sulfanediylbis(1,3-dithiane) from any impurities or side products from a synthesis and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, 2,2'-Sulfanediylbis(1,3-dithiane) is expected to be amenable to GC analysis. A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be suitable for its separation.

The retention time of the compound would depend on the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrometer detector would provide mass spectra for the eluting peaks, allowing for positive identification of the target compound and characterization of any impurities. One potential challenge could be the thermal lability of the sulfanediyl bridge at high injector or column temperatures, which could lead to on-column decomposition. nih.gov Therefore, optimizing the temperature program to use the lowest possible temperatures would be crucial.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the analysis of 2,2'-Sulfanediylbis(1,3-dithiane), a reversed-phase HPLC method would be the most common approach.

A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection could be achieved using a UV detector, although the chromophore in this molecule is weak, which might result in low sensitivity. A more sensitive and selective detection method would be a mass spectrometer (LC-MS), which would also provide structural information. Another alternative for enhanced sensitivity could be derivatization with a fluorescent tag prior to HPLC analysis, a common strategy for thiol-containing compounds. diva-portal.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly effective analytical technique widely used in synthetic organic chemistry to monitor the progress of chemical reactions. researchgate.netdpi.qld.gov.auyoutube.com This method provides a qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or solvent mixture). youtube.comwisc.edu Polar compounds tend to adhere more strongly to the polar stationary phase and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values. wisc.eduwvu.edu Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting higher Rf values. wisc.edu

Reaction Monitoring Protocol:

A typical TLC analysis for monitoring the synthesis of 2,2'-Sulfanediylbis(1,3-dithiane) involves the following steps:

Plate Preparation: A baseline is lightly drawn with a pencil approximately 1 cm from the bottom of a silica gel-coated TLC plate. youtube.com Three lanes are marked: one for the starting material(s), one for a co-spot (a mixture of the starting material and the reaction mixture), and one for the reaction mixture itself. youtube.commit.edu

Spotting: Using separate capillary tubes to avoid cross-contamination, a small spot of the starting material solution, the co-spot, and the reaction mixture are carefully applied to their respective lanes on the baseline. youtube.com

Development: The spotted TLC plate is placed in a closed chamber containing a suitable mobile phase, ensuring the solvent level is below the baseline. youtube.commit.edu A common solvent system for separating thioacetals and related compounds is a mixture of hexane (B92381) and ethyl acetate. jocpr.comresearchgate.net The ratio can be adjusted (e.g., 9:1 or 4:1 hexane:ethyl acetate) to achieve optimal separation, where the Rf value of the product is ideally between 0.3 and 0.5. chegg.com The mobile phase ascends the plate via capillary action, carrying the compounds with it at different rates. youtube.com

Visualization: Once the solvent front nears the top of the plate, the plate is removed from the chamber, and the solvent front is immediately marked with a pencil. mit.edu Since 2,2'-Sulfanediylbis(1,3-dithiane) is not expected to be strongly UV-active due to the lack of a significant chromophore, chemical staining methods are typically required for visualization. umich.edulibretexts.org

Potassium Permanganate (KMnO₄) Stain: This stain is a good general-purpose visualizing agent for compounds that can be oxidized. silicycle.com Thioethers and thioacetals are susceptible to oxidation and will appear as yellow or brown spots on a purple background. silicycle.com

Iodine Chamber: Exposing the plate to iodine vapor is another common method for visualizing non-UV active compounds. umich.edu Iodine has an affinity for many organic compounds, including sulfur-containing molecules, and will form temporary, colored complexes, appearing as brown spots. researchgate.netyoutube.com

Phosphomolybdic Acid (PMA) Stain: This is another effective general stain that can visualize a wide range of organic compounds, including those with sulfur functional groups, typically as dark green or blue spots upon heating. silicycle.com

Interpretation of Results:

By comparing the spots in the different lanes, the progress of the reaction can be determined. At the beginning of the reaction, the lane for the reaction mixture will show a prominent spot corresponding to the starting material(s). As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot, corresponding to the product 2,2'-Sulfanediylbis(1,3-dithiane), will appear and intensify. The product, being a larger and potentially more polar molecule than some common starting materials, would be expected to have a different Rf value. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane. youtube.com The co-spot lane helps to unambiguously distinguish the starting material spot from the product spot, especially if their Rf values are close. wvu.edu

Emerging Research Frontiers and Future Perspectives

Development of Asymmetric Induction Strategies in Dithiane Reactions

A significant frontier in dithiane chemistry is the development of methods for asymmetric induction, which is crucial for the synthesis of chiral molecules. msu.edunih.gov The goal is to control the formation of a new stereogenic center during a reaction, leading to a preference for one enantiomer or diastereomer over another. msu.edu When an achiral or racemic starting material is converted into an excess of one enantiomer, this is known as asymmetric induction. msu.edu

One prominent strategy involves the use of chiral catalysts. For instance, an organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction, facilitated by a cinchona-derived bifunctional catalyst, yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). rsc.org The reaction products are versatile intermediates for further transformations. rsc.org Another approach utilizes chiral reagents, where a chiral auxiliary is incorporated into the dithiane-containing molecule to direct the stereochemical outcome of subsequent reactions. rsc.orgyoutube.com Significant asymmetric induction has been observed in the reaction of a chiral lithiated sulphoxide with aldehydes. rsc.org

| Asymmetric Strategy | Description | Example |

| Chiral Catalysis | A small amount of a chiral molecule is used to direct the stereochemical course of the reaction. | Organocatalytic stereoselective addition of 2-carboxythioester-1,3-dithiane to nitroalkenes using a cinchona-derived catalyst. rsc.org |

| Chiral Reagents | A stoichiometric amount of a chiral molecule is used to control the stereochemistry. | Reaction of a chiral lithiated sulphoxide with aldehydes, leading to significant asymmetric induction. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Researchers are actively exploring novel catalytic systems to improve the reactivity and selectivity of dithiane-based transformations under milder and more environmentally friendly conditions. organic-chemistry.org Traditional methods often require harsh reagents, but modern approaches are expanding the scope of dithiane chemistry. organic-chemistry.orgorganic-chemistry.org

Iron-catalyzed reactions have shown promise in the direct dithioacetalization of aldehydes using 2-chloro-1,3-dithiane. organic-chemistry.org This method employs FeCl₃ as a catalyst under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Mechanistic studies suggest the involvement of a dithiane radical intermediate. organic-chemistry.org Photocatalysis is another powerful strategy, enabling the C(sp³)–H functionalization of dithianes under mild conditions with excellent functional group tolerance. researchgate.net This approach has been used for C(sp³)–H heteroarylation and can be enhanced using microflow technology. researchgate.net Furthermore, photoredox-catalyzed reactions have demonstrated the viability of 1,4-dithianes as substrates in bond-formation processes, proceeding through a sulfur-stabilized carbon radical intermediate. nih.gov

| Catalytic System | Description | Advantages |

| Iron Catalysis | Utilizes an iron catalyst (e.g., FeCl₃) for reactions such as dithioacetalization. organic-chemistry.org | Mild conditions, broad substrate scope, and good to excellent yields. organic-chemistry.org |

| Photocatalysis | Employs light to initiate reactions, often involving radical intermediates. researchgate.netnih.gov | Mild conditions, high functional group tolerance, and enables novel transformations like C-H functionalization. researchgate.net |

| Copper Catalysis | Involves copper catalysts for reactions like cascade dehydrogenation/conjugate addition. researchgate.net | Excellent functional-group tolerance and scalability. researchgate.net |

Integration of 2,2'-Sulfanediylbis(1,3-dithiane) in Flow Chemistry and Automated Synthesis

The integration of dithiane chemistry into flow systems and automated synthesis platforms represents a significant advancement in chemical manufacturing. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

The use of microflow technology has been shown to reduce reaction times and increase the productivity of photocatalytic C(sp³)–H functionalization of dithianes. researchgate.net This approach is particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. Automated synthesis platforms can leverage flow chemistry to enable the rapid and efficient production of libraries of dithiane-containing compounds for applications in drug discovery and materials science.

Design and Synthesis of Next-Generation Dithiane-Based Reagents and Ligands

The versatility of the dithiane scaffold extends beyond its use as a protecting group or acyl anion equivalent. Researchers are now designing and synthesizing novel dithiane-based reagents and ligands with tailored properties for specific applications. The sulfur atoms in the dithiane ring can coordinate to metal centers, making them attractive components of new ligands for catalysis.

For example, 1,4-dithiins, which are related to dithianes, can be selectively metalated to form organozinc reagents. nih.gov These reagents can then participate in palladium-catalyzed cross-coupling reactions, acting as pseudo-heteroarylzinc reagents. nih.gov This demonstrates the potential for developing new dithiane-based building blocks for complex molecule synthesis. The development of new deprotection chemistries for dithiane-type systems is also an important area of research, as milder and more selective methods would be highly valuable. nih.gov

Theoretical Predictions and Computational Modeling for Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems, and it is increasingly being applied to the study of dithiane chemistry. mdpi.comnih.gov Theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, catalyst performance, and the origins of selectivity. mdpi.comnih.gov

Computational studies can be used to model reaction profiles, helping to elucidate mechanisms by comparing different potential pathways. nih.gov In the context of catalysis, computational chemistry can aid in the design of more efficient catalysts by providing an understanding of the catalyst's function and the factors that influence its activity and selectivity. mdpi.com For complex synthetic planning, computer-assisted synthesis analysis, which can involve machine learning and neural networks, is being developed to predict retrosynthetic pathways and identify suitable reaction conditions. frontiersin.orgnih.gov

| Computational Approach | Application in Dithiane Chemistry |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and selectivity, and designing improved catalysts. mdpi.comnih.gov |

| Computer-Assisted Synthesis Analysis | Predicting retrosynthetic pathways and designing multi-step syntheses involving dithiane intermediates. frontiersin.orgnih.gov |

| Molecular Electron Density Theory | Investigating reaction mechanisms, such as in cycloaddition reactions. mdpi.com |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-Sulfanediylbis(1,3-dithiane), and how do reaction conditions influence yield?

The compound can be synthesized via sulfur transfer reagents such as piperidinium tetrathiotungstate, which facilitates cyclic disulfide formation from 1,2-dihalo precursors. Key parameters include stoichiometric control of sulfur sources, solvent polarity (e.g., dichloromethane vs. acetonitrile), and reaction temperature (typically 0–25°C). Yields exceeding 70% are achievable with careful exclusion of moisture .

Q. How is the structural conformation of 2,2'-Sulfanediylbis(1,3-dithiane) characterized experimentally?

X-ray crystallography and NMR spectroscopy are critical. For example, spiro derivatives of 1,3-dithiane rings exhibit distinct chair or boat conformations, with and NMR revealing diastereotopic proton splitting and sulfur-induced deshielding effects. Crystallographic data often show S–S bond lengths of 2.03–2.07 Å, consistent with disulfide linkages .

Q. What are the primary applications of 2,2'-Sulfanediylbis(1,3-dithiane) in organic synthesis?

It serves as a precursor for nucleophilic acylating agents and thioacetalization. Lithiated derivatives enable C–C bond formation in complex molecule synthesis, while its disulfide motif is exploited in redox-responsive systems .

Advanced Research Questions

Q. How can axial and equatorial isomers of S-halogenated 1,3-dithiane derivatives be isolated, and what factors govern their stability?

Axial vs. equatorial isomerism in S-diiodo-1,3-dithiane adducts is solvent-dependent. Polar solvents (e.g., DMF) favor equatorial isomers due to dipole stabilization, while nonpolar solvents (e.g., hexane) promote axial forms. DFT studies reveal axial isomers are thermodynamically less stable () but kinetically trapped during crystallization .

Q. What computational methods are used to predict the reactivity of 2,2'-Sulfanediylbis(1,3-dithiane) in sulfur-transfer reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for sulfur extrusion. Key metrics include bond dissociation energies (S–S: ~60 kcal/mol) and frontier molecular orbital analysis, where the LUMO of the disulfide interacts with nucleophilic reagents .

Q. How do contradictory data on the reactivity of 1,3-dithiane derivatives arise, and how can they be resolved?

Discrepancies often stem from solvent effects or trace metal impurities. For example, lithiated 1,3-dithianes may undergo unexpected rearrangements above −40°C, necessitating low-temperature NMR monitoring. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. What strategies improve the efficiency of thioacetalization using 1,3-dithiane-based reagents?

Substituent engineering enhances reactivity: electron-withdrawing groups (e.g., chloro in 2-[2-chloro-1-(1-chlorovinyl)-allylidene]-1,3-dithiane) increase electrophilicity at the sulfur center. Catalytic Lewis acids (e.g., BF₃·OEt₂) accelerate thioacetal formation, achieving >90% conversion in <2 hours .

Methodological Notes

- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps and monitor reactions via TLC (eluent: hexane/EtOAc 4:1, visualized with UV/iodine) .

- Isomer Separation : Employ preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for axial/equatorial isomer resolution .

- Computational Validation : Cross-validate DFT results with experimental Raman spectra (S–S stretching at 510–530 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.